1,1,2-Trifluoroethan-1-amine
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Overview
Description
1,1,2-Trifluoroethan-1-amine is a fluorinated organic compound with the molecular formula C2H4F3N . It is a volatile, colorless liquid with a characteristic amine odor. The presence of three fluorine atoms imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoroethan-1-amine can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. Another method includes the reaction of trifluoroacetaldehyde with ammonia under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of trifluoroacetaldehyde as a starting material. The aldehyde is reacted with ammonia in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetaldehyde or trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethanol.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetaldehyde, trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoroethane derivatives.
Scientific Research Applications
1,1,2-Trifluoroethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated amines are investigated for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoroethan-1-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but with different substitution patterns.
Trifluoroacetamide: Contains a trifluoromethyl group but differs in functional groups.
Trifluoroacetonitrile: Another fluorinated compound with distinct reactivity.
Uniqueness
1,1,2-Trifluoroethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
918824-70-1 |
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Molecular Formula |
C2H4F3N |
Molecular Weight |
99.06 g/mol |
IUPAC Name |
1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H4F3N/c3-1-2(4,5)6/h1,6H2 |
InChI Key |
HNCBFSRVQRTBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)(F)F)F |
Origin of Product |
United States |
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